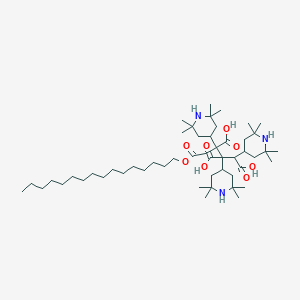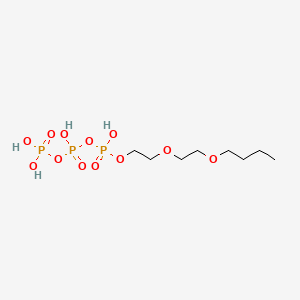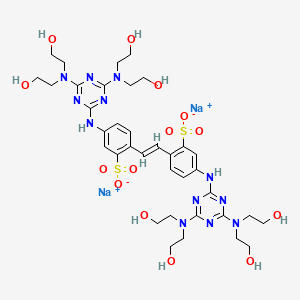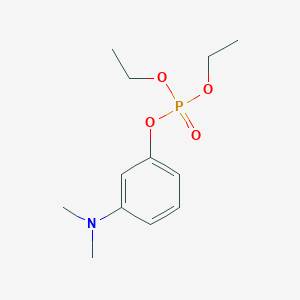
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester is a chemical compound with the molecular formula C12H20NO4P It is an ester of phosphoric acid and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, m-(dimethylamino)phenyl diethyl ester typically involves the esterification of phosphoric acid with m-(dimethylamino)phenol and diethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of phosphoric acid, m-(dimethylamino)phenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active phosphoric acid moiety, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, m-(dimethylamino)phenyl methyl ester
- Phosphoric acid, p-(dimethylamino)phenyl diethyl ester
- Phosphoric acid, m-(ethylamino)phenyl diethyl ester
Uniqueness
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
4619-09-4 |
|---|---|
Molekularformel |
C12H20NO4P |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
[3-(dimethylamino)phenyl] diethyl phosphate |
InChI |
InChI=1S/C12H20NO4P/c1-5-15-18(14,16-6-2)17-12-9-7-8-11(10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
PAIVEGSMGRDHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


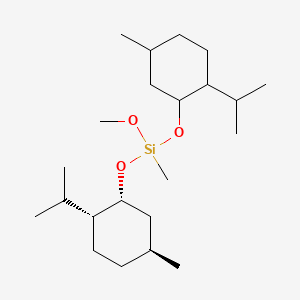



![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)

